molecular formula C21H24N4O3S B2546413 (E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 301675-99-0

(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2546413
CAS No.: 301675-99-0
M. Wt: 412.51
InChI Key: YWSLGPSBMCXKFD-FSJBWODESA-N
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Description

(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-5-24(6-2)16-10-8-15(9-11-16)12-23-25-13-22-19-17(20(25)26)14(4)18(29-19)21(27)28-7-3/h8-13H,5-7H2,1-4H3/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSLGPSBMCXKFD-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)C(=C(S3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)C(=C(S3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate interacts with its target, the Al3+ ion, by forming a complex. This interaction results in a change in the fluorescence emission of the compound, making it a useful probe for the detection of Al3+ ions.

Biochemical Pathways

The interaction of (E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate with Al3+ ions affects the fluorescence emission pathway of the compound. This change in fluorescence can be used to detect the presence of Al3+ ions in a solution.

Result of Action

The result of the action of (E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a change in its fluorescence emission. This change can be detected and used to determine the presence and concentration of Al3+ ions in a solution.

Action Environment

The action of (E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is influenced by the presence of Al3+ ions in its environment. The compound exhibits high selectivity for Al3+ ions in both DMSO and aqueous solutions.

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